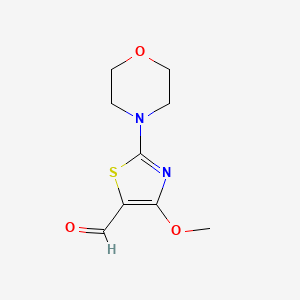

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a heterocyclic compound that features a thiazole ring substituted with a methoxy group, a morpholine ring, and an aldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-bromo-4-methoxythiazole with morpholine under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory methods but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

Reduction: The aldehyde group can be reduced to a primary alcohol.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic or acidic conditions.

Major Products Formed

Oxidation: 4-Methoxy-2-morpholin-4-yl-thiazole-5-carboxylic acid.

Reduction: 4-Methoxy-2-morpholin-4-yl-thiazole-5-methanol.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde serves as a versatile building block for the construction of more complex molecules.

Biology and Medicine

It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways .

Industry

In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings. Its chemical properties make it suitable for incorporation into materials that require specific functional characteristics .

Mechanism of Action

The mechanism of action of 4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The morpholine ring and thiazole moiety may play a role in binding to these targets, while the aldehyde group can form covalent bonds with nucleophilic residues in proteins .

Comparison with Similar Compounds

Similar Compounds

4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with a methyl group instead of a methoxy group.

4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for the development of new chemical entities with potential therapeutic applications .

Biological Activity

4-Methoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential applications based on current research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a morpholine moiety, and a methoxy group, which contribute to its unique chemical reactivity and biological properties. The thiazole structure enhances its interaction with biomolecules, while the methoxy group improves solubility and reactivity, making it suitable for various biological applications.

The precise mechanism of action of this compound is not fully elucidated. However, it is believed to interact with specific enzymes and proteins through its functional groups:

- Binding to Enzymes : The compound may inhibit enzymes involved in critical biochemical pathways, including serine/threonine-protein kinases, which are essential for cell cycle regulation.

- Modulation of Gene Expression : It can influence transcription factors and other regulatory proteins, thereby altering gene expression profiles and cellular metabolism.

Anticancer Properties

Research indicates that this compound exhibits potential anticancer activity. Similar compounds have shown cytotoxic effects against various cancer cell lines. For example, derivatives with similar structures have been tested against MCF-7 (breast cancer) cells, demonstrating significant inhibition of cell proliferation .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may possess activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals the unique features of this compound:

| Compound Name | Structural Difference | Unique Features |

|---|---|---|

| 4-Methyl-2-morpholin-4-yl-thiazole-5-carbaldehyde | Methyl group instead of methoxy | May exhibit different biological activities due to electron donation from methyl group. |

| 4-Ethoxy-2-morpholin-4-yl-thiazole-5-carbaldehyde | Ethoxy group instead of methoxy | Alters solubility and reactivity compared to methoxy derivative. |

| 5-(Trifluoromethyl)-2-morpholinothiazole | Contains trifluoromethyl substituent | Potentially enhances lipophilicity and alters pharmacokinetics. |

The presence of the methoxy group in this compound significantly influences its reactivity and interactions with biological targets, distinguishing it from other similar compounds that may lack this specific functional group.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have shown that the compound can inhibit specific enzymes at low concentrations (IC50 values), indicating strong potential for drug development targeting diseases such as cancer and neurodegenerative disorders .

- Molecular Docking : Computational studies using molecular docking have provided insights into the binding affinities of this compound with various proteins, reinforcing its potential as a lead compound in drug discovery .

- Pharmacokinetic Properties : The compound's solubility and stability under physiological conditions have been assessed, showing favorable characteristics that support its further exploration as a therapeutic agent.

Properties

IUPAC Name |

4-methoxy-2-morpholin-4-yl-1,3-thiazole-5-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-13-8-7(6-12)15-9(10-8)11-2-4-14-5-3-11/h6H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYAFACCQZWQYTC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(SC(=N1)N2CCOCC2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.